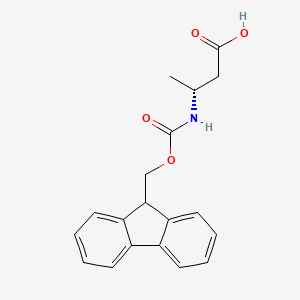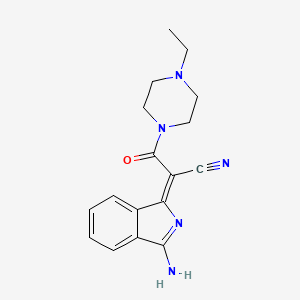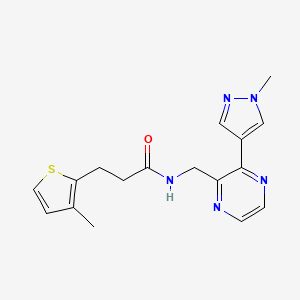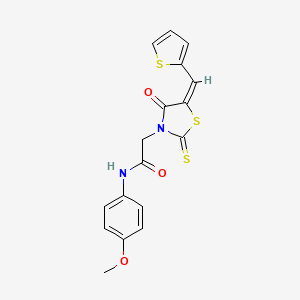![molecular formula C19H17N3OS B2418169 2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536704-93-5](/img/structure/B2418169.png)
2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, which the compound you mentioned seems to be, are important in medicinal chemistry. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and varied. The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Again, while specific information on “2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one” is not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with α-halogenoketones and primary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly. Generally, they are crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in various synthetic pathways. For instance, Monge et al. (1987) reported the synthesis of related compounds, emphasizing their role in the inhibition of platelet aggregation (Monge et al., 1987).
- Shestakov et al. (2009) described the synthesis of 5H-pyrimido[5,4-b]indole derivatives through reactions with various agents, indicating the chemical versatility of these compounds (Shestakov et al., 2009).
- Additionally, Monge et al. (1986) detailed the synthesis of various 5H-pyrimido[5,4-b]indoles, demonstrating the compound's utility in creating a range of chemical structures (Monge et al., 1986).
Pharmacological Potential
- Russo et al. (1991) investigated derivatives of pyrimido[5,4-b]indole for their alpha 1 adrenoceptor affinity, suggesting potential pharmacological applications (Russo et al., 1991).
- Kurihara et al. (1980) explored the reactions of pyrimido[5,4-b]indole derivatives, which could lead to pharmacologically active compounds (Kurihara et al., 1980).
Biochemical Research
- Romeo et al. (1993) synthesized derivatives as ligands for α1- and 5HT1A-receptors, highlighting the compound's relevance in biochemical receptor studies (Romeo et al., 1993).
- Barone and Catalfo (2017) developed an ecological method for synthesizing indole derivatives, which are structurally similar, showcasing the compound's environmental applications (Barone & Catalfo, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-3-24-19-21-16-14-6-4-5-7-15(14)20-17(16)18(23)22(19)13-10-8-12(2)9-11-13/h4-11,20H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYXENCTSVJJDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2418086.png)

![3-(4-Carbamoyl-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2418091.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2418092.png)
![Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2418093.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2418094.png)


![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2418099.png)





